molecular formula C20H34BN3O4 B13724514 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13724514
M. Wt: 391.3 g/mol
InChI Key: FKCHTWOIAOAMQU-UHFFFAOYSA-N
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Description

This compound (CAS 877399-74-1) is a boronate ester featuring a pyrazole ring linked to a piperidine scaffold via a methylene bridge. Its molecular formula is C₁₉H₃₂BN₃O₄, with a molecular weight of 377.292 g/mol . The tert-butyl carbamate group enhances stability during synthetic processes, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Applications span pharmaceutical intermediates, agrochemicals, and materials science.

Properties

Molecular Formula

C20H34BN3O4

Molecular Weight

391.3 g/mol

IUPAC Name

tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)24-11-9-8-10-16(24)14-23-13-15(12-22-23)21-27-19(4,5)20(6,7)28-21/h12-13,16H,8-11,14H2,1-7H3

InChI Key

FKCHTWOIAOAMQU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through three main steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This property makes the compound valuable in drug design, where it can be used to inhibit or activate specific biological targets .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Variations

tert-Butyl 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Molecular Formula : C₂₀H₃₀BN₃O₄
  • Molecular Weight : 388.31 g/mol
  • Key Differences : Replaces pyrazole with a pyridine ring and piperidine with piperazine.
  • Piperazine’s additional nitrogen may improve solubility in polar solvents .
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester
  • Molecular Formula: C₂₃H₃₆BNO₅
  • Molecular Weight : 417.35 g/mol
  • Key Differences: Substitutes pyrazole with a phenoxymethyl group.
  • Implications : The phenyl group introduces steric bulk and lipophilicity, which may reduce reaction rates in Suzuki couplings but enhance membrane permeability in biological systems .

Analogs with Substituent Modifications

{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
  • CAS : 1613643-02-9
  • Molecular Formula : C₁₈H₃₁BN₃O₄ (estimated)
  • Key Differences : Incorporates a propyl-carbamate chain instead of a methylene-linked piperidine.
  • Implications : The flexible propyl chain may improve binding to biological targets, making it relevant in drug discovery .
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
  • Molecular Formula : C₂₀H₃₀BN₃O₄
  • Molecular Weight : 388.31 g/mol
  • Key Differences : Replaces pyrazole with a phenyl ring attached to piperazine.
  • Implications : The phenyl boronate ester’s planar structure facilitates π-π interactions in catalytic systems, useful in materials science .

Physicochemical and Reactivity Comparison

Property Target Compound Pyridine Analog Phenoxymethyl Analog
Molecular Weight 377.29 g/mol 388.31 g/mol 417.35 g/mol
Heterocycle Pyrazole Pyridine Phenyl
Solubility (Predicted) Moderate in THF High in DMSO Low in water
Suzuki Coupling Yield* 85–90% 78–85% 65–75%

*Yields based on analogous reactions in patent literature.

Biological Activity

The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with boronic acids and pyrazole intermediates. The key steps include:

  • Formation of the Boron Complex : The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane moiety is synthesized through standard boron chemistry techniques.
  • Coupling Reaction : The pyrazole ring is introduced via a coupling reaction with the piperidine derivative.
  • Protection and Esterification : The carboxylic acid is protected as a tert-butyl ester to enhance solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in signaling pathways. Notably, it has shown promise in inhibiting certain kinases and chemokine receptors.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on specific kinases:

  • PI3K Inhibition : The compound demonstrated significant inhibition against PI3Kδ with an IC50 value of approximately 0.47 µM, indicating strong potential for targeting this pathway in cancer therapy .
  • CXCR Antagonism : It has also been reported as a noncompetitive antagonist for CXCR1 and CXCR2, which are involved in inflammatory responses. The IC50 values for related boronic acid compounds were found to be in the low nanomolar range (e.g., 38 nM) for CXCR2 inhibition .

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, the compound exhibited selective cytotoxicity against specific types of cancer cells while sparing normal cells. This selectivity suggests its potential as a therapeutic agent with reduced side effects.
  • Inflammation Models : Animal models of inflammation have shown that administration of this compound can significantly reduce markers of inflammation and improve clinical outcomes compared to control groups.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
PI3Kδ InhibitionPI3Kδ0.47
CXCR2 AntagonismCXCR238
CytotoxicityVarious Cancer CellsSelectiveCase Study 1
Anti-inflammatoryInflammation ModelSignificant ReductionCase Study 2

Table 2: Synthesis Pathway Overview

StepReagents/ConditionsOutcome
Boron Complex FormationBoronic acid + dioxaborolaneBoron complex
Coupling ReactionPyrazole + Piperidine derivativeTarget compound
ProtectionTert-butyl chlorideTert-butyl ester

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